molecular formula C17H24N4O2S B2680119 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1797257-76-1

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Katalognummer B2680119
CAS-Nummer: 1797257-76-1
Molekulargewicht: 348.47
InChI-Schlüssel: SSQREHFRONFRJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea” is a compound that has been studied for its potential pharmacological properties . It is a derivative of benzo[d]thiazol-2-yl and has been designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a molecular weight of 349 (M + 1)+ .


Chemical Reactions Analysis

The compound was found to be active in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .


Physical And Chemical Properties Analysis

The compound has a melting point of 308°C . Its IR (KBr) ν max is 3327, 3215, 2963, 1670, 1594, 1534, 1434, 1275, 1189, 1023, 935, 888, 848, 750, 721, 667 cm −1 .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

The benzo[d]thiazol-2-yl component of the compound has been used in the development of fluorescent probes. For instance, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes . This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .

Neuronal Nitric Oxide Inhibitors

Compounds with a benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide structure have been synthesized as novel neuronal nitric oxide inhibitors . These inhibitors can limit the excessive activation of neuronal nitric oxide synthase (nNOS), which is associated with neuronal loss in various neurological disorders .

Neuroprotective Agents

The same class of compounds has also been evaluated for their neuroprotective effect in a 6-OHDA-induced unilateral lesioned rat model of Parkinson’s disease . One of the compounds showed significant nNOS inhibiting activity and neuroprotective potential .

Sensing Applications

The benzo[d]thiazol-2-yl component of the compound can be used in the development of sensors. For example, a sensor was developed for selectively sensing cysteine over other analytes .

Imaging Applications

The compound can potentially be used in imaging applications. A fluorescent probe developed using the benzo[d]thiazol-2-yl component was successfully used for imaging cysteine in HepG2 cells and zebrafish .

Therapeutic Applications

The compound could potentially be used in the therapy of Parkinson’s disease and other neurodegenerative disorders . More work will be required to establish the role of the compound in these therapies .

Zukünftige Richtungen

The compound shows promise as a potential anti-Parkinsonian agent . Future studies could focus on confirming the compound’s binding with the human A2A receptor and further exploring its pharmacokinetic and metabolic behaviors .

Eigenschaften

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-23-11-8-18-16(22)19-12-13-6-9-21(10-7-13)17-20-14-4-2-3-5-15(14)24-17/h2-5,13H,6-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQREHFRONFRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.